3-Amino-4-pyrrolidin-1-yl-benzoic acid
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Overview
Description
3-Amino-4-pyrrolidin-1-yl-benzoic acid is an organic compound with the molecular formula C11H14N2O2. It features a benzoic acid core substituted with an amino group at the 3-position and a pyrrolidinyl group at the 4-position.
Mechanism of Action
Target of Action
The primary targets of 3-Amino-4-pyrrolidin-1-yl-benzoic acid are currently unknown. This compound is a biochemical used for proteomics research
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The compound’s influence on biological activity is likely related to the steric factors and spatial orientation of substituents on the pyrrolidine ring
Pharmacokinetics
Its molecular weight (206.24) and formula (C11H14N2O2) suggest that it may have suitable properties for absorption and distribution . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a biochemical used in proteomics research , it may have potential effects on protein structure or function, but this requires further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-pyrrolidin-1-yl-benzoic acid typically involves the following steps:
Formation of the Benzoic Acid Core: The starting material, 4-chlorobenzoic acid, undergoes a nucleophilic substitution reaction with pyrrolidine to form 4-pyrrolidinylbenzoic acid.
Amination: The 4-pyrrolidinylbenzoic acid is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The benzoic acid core allows for various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
3-Amino-4-pyrrolidin-1-yl-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
4-Pyrrolidinylbenzoic acid: Lacks the amino group at the 3-position.
3-Amino-4-methylbenzoic acid: Substitutes the pyrrolidinyl group with a methyl group.
3-Amino-4-pyridinylbenzoic acid: Substitutes the pyrrolidinyl group with a pyridinyl group.
Uniqueness: 3-Amino-4-pyrrolidin-1-yl-benzoic acid is unique due to the presence of both the amino and pyrrolidinyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug discovery .
Properties
IUPAC Name |
3-amino-4-pyrrolidin-1-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWKTXWBBLXQFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360092 |
Source
|
Record name | 3-Amino-4-pyrrolidin-1-yl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123986-58-3 |
Source
|
Record name | 3-Amino-4-pyrrolidin-1-yl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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